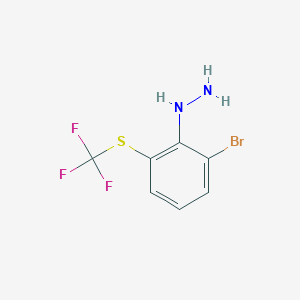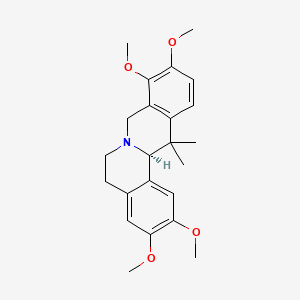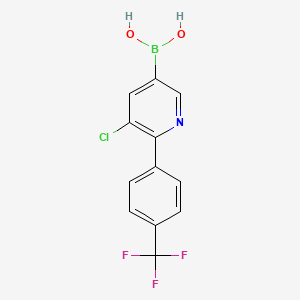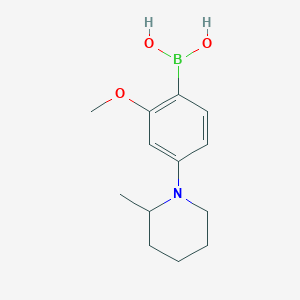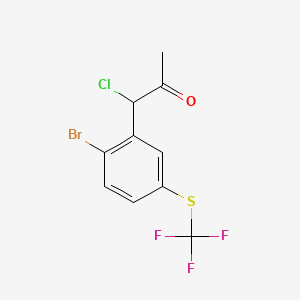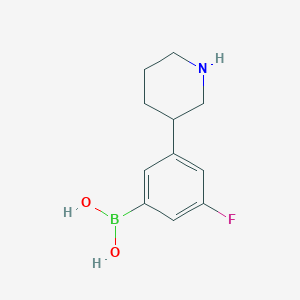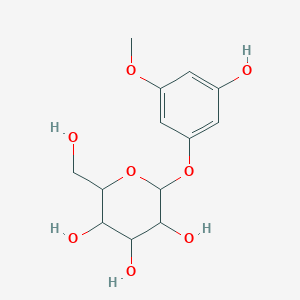
Picraquassioside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picraquassioside D is a phenolic compound isolated from the fresh fruits of Picrasma quassioides.
Métodos De Preparación
Picraquassioside D can be extracted from the fresh fruits of Picrasma quassioides using various extraction methods. One common method involves the use of ethanol to extract the compound, followed by purification through chromatographic techniques . The structure of this compound has been elucidated using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Análisis De Reacciones Químicas
Picraquassioside D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Picraquassioside D has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their derivatives.
Biology: It has been studied for its potential anti-inflammatory and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Picraquassioside D involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The specific molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species .
Comparación Con Compuestos Similares
Picraquassioside D is similar to other phenolic compounds isolated from Picrasma quassioides, such as Picraquassioside A, Picraquassioside B, and Picraquassioside C . this compound is unique due to its specific chemical structure and biological activities. Unlike its counterparts, this compound has shown more potent anti-inflammatory and antioxidant activities .
Similar Compounds
- Picraquassioside A
- Picraquassioside B
- Picraquassioside C
Propiedades
Fórmula molecular |
C13H18O8 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
2-(3-hydroxy-5-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-19-7-2-6(15)3-8(4-7)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |
Clave InChI |
SJBWDSQCMPAGHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
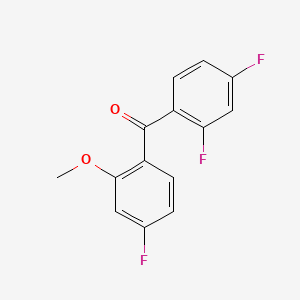
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
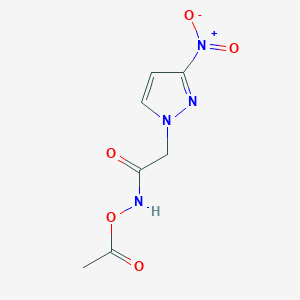
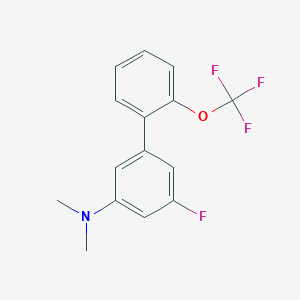
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

